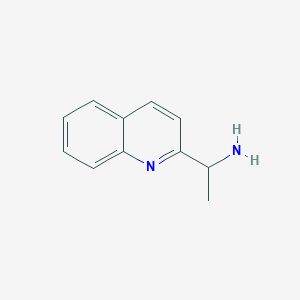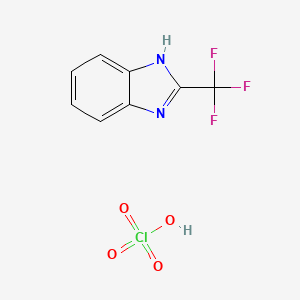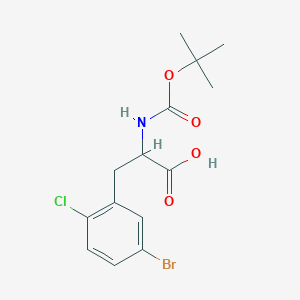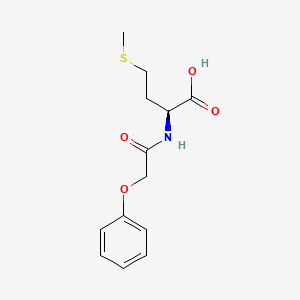
L-Methionine, N-(phenoxyacetyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, N-(phenoxyacetyl)-(9CI) is a derivative of the essential amino acid L-methionine L-methionine is a sulfur-containing amino acid that plays a crucial role in various metabolic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(phenoxyacetyl)-(9CI) typically involves the acylation of L-methionine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials.
Industrial Production Methods
Industrial production of L-Methionine, N-(phenoxyacetyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality L-Methionine, N-(phenoxyacetyl)-(9CI).
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine, N-(phenoxyacetyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The phenoxyacetyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
L-Methionine, N-(phenoxyacetyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in methylation processes.
Industry: Used in the production of pharmaceuticals, nutraceuticals, and as a feed additive in animal nutrition.
Mécanisme D'action
L-Methionine, N-(phenoxyacetyl)-(9CI) exerts its effects through various mechanisms:
Metabolism: It is metabolized to form S-adenosylmethionine, a key methyl donor in numerous biochemical reactions.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Methylation: It participates in methylation reactions, which are crucial for DNA and protein methylation, affecting gene expression and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
N-Acetyl-L-methionine: Another derivative with similar properties but different applications.
S-Adenosyl-L-methionine: A key methyl donor involved in numerous biochemical reactions.
Uniqueness
L-Methionine, N-(phenoxyacetyl)-(9CI) is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Clé InChI |
PRBWCDOXQVNOTE-NSHDSACASA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1 |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
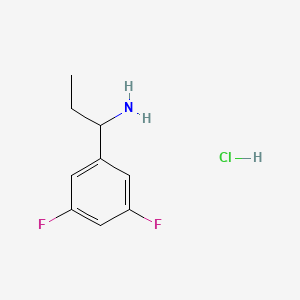
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
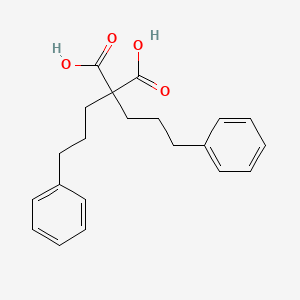

![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)
